An In-depth Technical Guide to UNC-2170 Maleate: A Selective 53BP1 Inhibitor
An In-depth Technical Guide to UNC-2170 Maleate: A Selective 53BP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC-2170 maleate (B1232345) is the maleate salt of UNC-2170, a potent and selective small molecule inhibitor of the p53 binding protein 1 (53BP1).[1][2] By targeting the tandem Tudor domain of 53BP1, UNC-2170 disrupts a critical protein-protein interaction central to the DNA Damage Response (DDR), specifically the non-homologous end joining (NHEJ) pathway.[3][4] This guide provides a comprehensive overview of UNC-2170 maleate, including its chemical properties, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Core Properties of UNC-2170 Maleate
UNC-2170 maleate is a synthetic, cell-permeable compound that has been instrumental in elucidating the cellular functions of 53BP1.[5] Its core attributes are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3-bromo-N-[3-[(1,1-dimethylethyl)amino]propyl]-benzamide; (2Z)-but-2-enedioic acid | [6][7] |
| Synonyms | UNC2170 maleate | [7] |
| CAS Number | 2173992-60-2 | [6] |
| Molecular Formula | C₁₈H₂₅BrN₂O₅ | [8] |
| Molecular Weight | 429.31 g/mol | [8] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (1 mg/mL), and PBS (pH 7.2) (1 mg/mL) | [6] |
| Storage | Store at -20°C |
Mechanism of Action: Inhibition of 53BP1
UNC-2170 acts as a competitive inhibitor of the tandem Tudor domain (TTD) of 53BP1.[4] The TTD of 53BP1 recognizes and binds to histone H4 dimethylated at lysine (B10760008) 20 (H4K20me2), a key post-translational modification that marks sites of DNA double-strand breaks (DSBs).[6][9] This interaction is a critical step in the recruitment of 53BP1 to damaged chromatin, which in turn promotes the NHEJ pathway of DNA repair.[3][10]
By binding to the H4K20me2-binding pocket of the 53BP1 TTD, UNC-2170 sterically hinders the interaction between 53BP1 and its histone ligand.[11][12] This disruption prevents the localization of 53BP1 to DSBs, thereby inhibiting its downstream functions in NHEJ.[3]
Signaling Pathway of 53BP1 in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of 53BP1 in the NHEJ pathway and the point of inhibition by UNC-2170.
Caption: 53BP1 signaling in NHEJ and UNC-2170's point of action.
Quantitative Data
The following tables summarize the key quantitative data for UNC-2170 and its maleate salt.
Table 1: Biochemical and Cellular Activity
| Parameter | Value | Assay | Reference(s) |
| IC₅₀ (53BP1) | 29 µM | AlphaScreen | [1][2] |
| K_d_ (53BP1) | 22 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Selectivity | >17-fold vs. 9 other methyl-lysine reader proteins | AlphaScreen Panel | [1][2] |
| Cellular Activity | Inhibition of Class Switch Recombination (CSR) | Cellular Assay | [6][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen Assay for 53BP1-Histone H4K20me2 Binding
This protocol describes a bead-based proximity assay to quantify the inhibitory effect of UNC-2170 on the interaction between the 53BP1 tandem Tudor domain and a biotinylated histone H4 peptide dimethylated at lysine 20.
Caption: Workflow for the 53BP1 AlphaScreen binding assay.
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Reagent Preparation:
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Recombinant His-tagged human 53BP1 tandem Tudor domain (residues 1484-1603) is expressed and purified.
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A biotinylated histone H4 (residues 12-25) peptide with dimethylation at lysine 20 (H4K20me2) is synthesized.
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UNC-2170 maleate is serially diluted in DMSO, followed by a final dilution in assay buffer.
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Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
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AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads are reconstituted according to the manufacturer's protocol.
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of 53BP1 TTD (final concentration ~50 nM).
-
Add 5 µL of biotinylated H4K20me2 peptide (final concentration ~20 nM).
-
Add 5 µL of UNC-2170 dilution or DMSO (vehicle control).
-
Incubate at room temperature for 15 minutes.
-
Add 5 µL of a 1:1 mixture of Ni-NTA Acceptor and Streptavidin Donor beads (final concentration 10 µg/mL each).
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Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
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The plate is read on an AlphaScreen-compatible plate reader with excitation at 680 nm and emission detection between 520-620 nm.
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The resulting data is normalized to controls and the IC₅₀ value is calculated using a non-linear regression curve fit.
-
Cellular Class Switch Recombination (CSR) Assay
This protocol details the in vitro assessment of UNC-2170's effect on immunoglobulin class switch recombination in primary murine B cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multifaceted regulation and functions of 53BP1 in NHEJ‑mediated DSB repair (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 5. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. UNC-2170 maleate 2173992-60-2 | MCE [medchemexpress.cn]
- 9. Structural Basis for the Methylation State-Specific Recognition of Histone H4-K20 by 53BP1 and Crb2 in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
